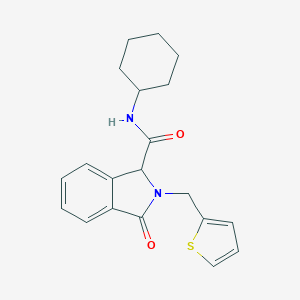![molecular formula C20H17N5O2S2 B293180 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
科学的研究の応用
2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. It has also been studied for its potential as an anti-inflammatory and antioxidant agent.
作用機序
The mechanism of action of 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. This compound has also been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the advantages of using 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.
将来の方向性
There are several future directions for the research and development of 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone. One of the directions is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to study its potential as an antiviral agent. Additionally, the development of new derivatives of this compound with improved properties is an area of future research. Overall, the potential applications of this compound in the field of medicinal chemistry make it a promising area of research for the future.
合成法
The synthesis of 2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-(chloromethyl)-1,3,4-oxadiazole in the presence of a base. The resulting intermediate is then reacted with 1-phenylethanone to yield the final product. This method has been optimized to produce a high yield of the desired compound.
特性
分子式 |
C20H17N5O2S2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
2-[[5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C20H17N5O2S2/c1-25-18(15-10-6-3-7-11-15)22-23-19(25)28-13-17-21-24-20(27-17)29-12-16(26)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChIキー |
CUMQSMRATKLBTQ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=NN=C(O2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1C(=NN=C1SCC2=NN=C(O2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile](/img/structure/B293097.png)

![3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one](/img/structure/B293099.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B293101.png)
![2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B293104.png)
![1-({4-allyl-5-[3-amino-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B293106.png)
![3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B293110.png)
![N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B293112.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide](/img/structure/B293114.png)
![N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B293115.png)
![5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293118.png)
![2-benzyl-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293119.png)
